Synthesis and Characterization of Difluoro(dioctyl)stannane: A Technical Guide
Synthesis and Characterization of Difluoro(dioctyl)stannane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Difluoro(dioctyl)stannane ((C₈H₁₇)₂SnF₂). While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles established methodologies for the synthesis of analogous dialkyltin dihalides and predictive characterization data based on known spectroscopic trends for organotin compounds. Detailed experimental protocols, structured data tables for easy comparison, and visualizations of the synthetic and characterization workflows are presented to guide researchers in the preparation and identification of this compound.
Introduction
Organotin compounds, particularly dialkyltin derivatives, have garnered significant interest in various fields, including catalysis, polymer stabilization, and as intermediates in organic synthesis. Difluoro(dioctyl)stannane, a member of this class, is of interest due to the unique properties conferred by the fluorine atoms, such as high thermal stability and modified Lewis acidity at the tin center. This guide outlines a feasible synthetic pathway and the expected analytical characteristics of this compound.
Synthesis of Difluoro(dioctyl)stannane
The most plausible and widely employed method for the synthesis of dialkyltin difluorides is the halogen exchange reaction from the corresponding dichloride. The synthesis of Difluoro(dioctyl)stannane is therefore proposed to proceed via the fluorination of Dioctyltin dichloride.
Starting Material: Dioctyltin dichloride
Dioctyltin dichloride ((C₈H₁₇)₂SnCl₂) is a commercially available white to off-white crystalline solid. Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₃₄Cl₂Sn |
| Molecular Weight | 416.1 g/mol [1] |
| Appearance | White to off-white powder or crystals |
| Melting Point | 45-49 °C |
| Boiling Point | 175 °C @ 1 Torr |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, and ethers. |
Proposed Synthetic Pathway
The synthesis involves a nucleophilic substitution reaction where the chloride ions in Dioctyltin dichloride are replaced by fluoride ions. Various fluorinating agents can be employed for this transformation.
Caption: Proposed synthesis of Difluoro(dioctyl)stannane.
Experimental Protocol (Analogous Procedure)
This protocol is based on general procedures for the fluorination of organotin halides.
Materials:
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Dioctyltin dichloride ((C₈H₁₇)₂SnCl₂)
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Anhydrous Potassium Fluoride (KF)
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Anhydrous Ethanol
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
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Filtration apparatus
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask, dissolve Dioctyltin dichloride (1 equivalent) in anhydrous ethanol.
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Add a stoichiometric excess (e.g., 2.2 equivalents) of anhydrous Potassium Fluoride (KF) to the solution.
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Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the precipitation of potassium chloride.
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After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
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Filter the mixture to remove the precipitated potassium chloride and any unreacted potassium fluoride.
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Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield pure Difluoro(dioctyl)stannane.
Characterization of Difluoro(dioctyl)stannane
The successful synthesis of Difluoro(dioctyl)stannane would be confirmed through a combination of spectroscopic techniques and elemental analysis. The following sections detail the expected characterization data.
Predicted Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₃₄F₂Sn |
| Molecular Weight | 383.14 g/mol |
| Appearance | White solid |
| Melting Point | Expected to be higher than the dichloride precursor due to stronger intermolecular forces. |
| Solubility | Likely soluble in polar organic solvents. |
Spectroscopic Characterization
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Difluoro(dioctyl)stannane.
Table 3.2.1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.9 | Triplet | 6H | -CH₃ |
| ~ 1.2-1.4 | Multiplet | 24H | -(CH₂)₆- |
| ~ 1.5-1.7 | Multiplet | 4H | α-CH₂ |
Table 3.2.2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 14 | -CH₃ |
| ~ 22-32 | -(CH₂)₆- |
| ~ 25-30 | α-CH₂ (with Sn-C coupling) |
Table 3.2.3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -130 to -160 | Singlet (with ¹¹⁹Sn satellites) | ¹J(¹¹⁹Sn-¹⁹F) ≈ 130-2000 |
Table 3.2.4: Predicted ¹¹⁹Sn NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -150 to -200 | Triplet | ¹J(¹¹⁹Sn-¹⁹F) ≈ 130-2000 |
Table 3.2.5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 383 | [M]⁺ (characteristic tin isotope pattern) |
| 364 | [M - F]⁺ |
| 270 | [(C₈H₁₇)SnF₂]⁺ |
| 159 | [SnF₂]⁺ |
Characterization Workflow
Caption: Workflow for the characterization of Difluoro(dioctyl)stannane.
Safety and Handling
Organotin compounds are known for their toxicity and should be handled with extreme care.[2][3][4]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: All manipulations should be performed in a well-ventilated fume hood.
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Disposal: Dispose of all waste containing organotin compounds according to institutional and local regulations for hazardous chemical waste.
Conclusion
This technical guide provides a projected pathway for the synthesis and a comprehensive, predictive overview of the characterization of Difluoro(dioctyl)stannane. The proposed synthesis via fluorination of the corresponding dichloride is a standard and reliable method for this class of compounds. The tabulated spectral data, based on established trends for analogous organotin compounds, will serve as a valuable reference for researchers aiming to synthesize and characterize this molecule. Adherence to strict safety protocols is paramount when working with organotin compounds.
